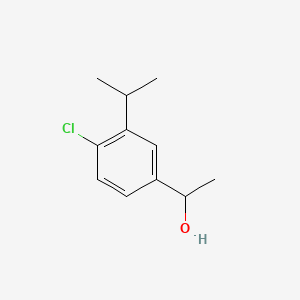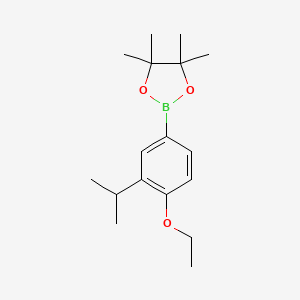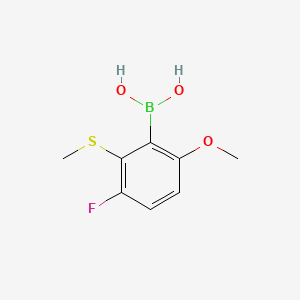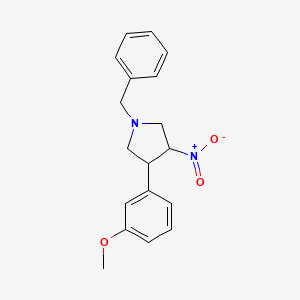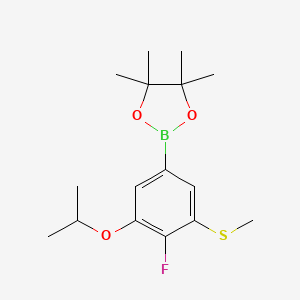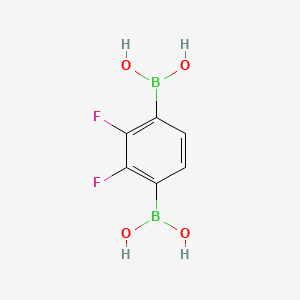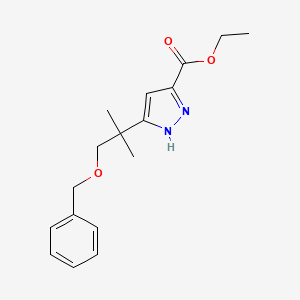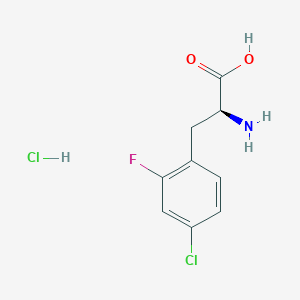
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a fluorine atom, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a protected amino acid derivative, followed by deprotection and hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced purification techniques like crystallization and chromatography are used to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-chloro-3-fluorophenol: Shares similar structural features but differs in functional groups.
Fluorinated Pyridines: These compounds also contain fluorine atoms and are used in similar applications.
Uniqueness
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10Cl2FNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
YBOJNSGZJCZKPK-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

